molecular formula C24H22N2O4 B2513130 4-isopropoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922000-56-4

4-isopropoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2513130
CAS No.: 922000-56-4
M. Wt: 402.45
InChI Key: CDNGIAMTAINSMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-isopropoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a synthetic benzamide derivative intended for research applications, particularly in the field of oncology and molecular biology. This compound is structurally related to a class of molecules known to target Heat Shock Protein 90 (HSP90), a molecular chaperone critical for the stability and function of numerous client proteins that drive tumorigenesis . Inhibiting HSP90 offers a promising strategy for cancer therapy, as it can simultaneously disrupt multiple signaling pathways involved in cancer cell proliferation and survival . Researchers can use this compound to investigate its potential as an HSP90 inhibitor, exploring its effects on client protein degradation and its antitumor efficacy in various in vitro and in vivo models. The structural core of this molecule, featuring a dibenzooxazepinone moiety linked to a substituted benzamide, is characteristic of scaffolds being explored in rational drug design efforts . The product is supplied for research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-15(2)29-18-11-8-16(9-12-18)23(27)25-17-10-13-21-19(14-17)24(28)26(3)20-6-4-5-7-22(20)30-21/h4-15H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNGIAMTAINSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps, starting with the preparation of the core dibenzo[b,f][1,4]oxazepine structure. This can be achieved through a series of reactions including nitration, reduction, and cyclization

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Preparation of the dibenzo[b,f][1,4]oxazepine framework through nitration and cyclization.
  • Amidation using acyl chlorides or anhydrides to introduce the amide functional group.
  • Purification via techniques such as recrystallization or chromatography.

Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry (MS)
  • Infrared (IR) Spectroscopy

These techniques confirm the identity and purity of the synthesized compound.

Scientific Research Applications

The applications of 4-isopropoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide span several domains:

Drug Discovery

This compound serves as a potential building block in the synthesis of new pharmaceuticals targeting neurodegenerative diseases and mental health disorders. Its structural features may allow it to modulate neurotransmitter systems effectively.

Biological Studies

It can be utilized in biochemical assays to study its effects on specific biological pathways. Preliminary studies indicate potential inhibitory activity against enzymes such as monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters.

Materials Science

Due to its unique chemical structure, this compound may find applications in developing advanced materials with specific electronic or optical properties.

Case Studies

Research has highlighted various aspects of this compound's potential:

  • Neuroprotective Effects : Studies have shown that derivatives of dibenzo[b,f][1,4]oxazepines can exhibit neuroprotective properties in models of neurodegeneration.
  • Antidepressant Activity : Compounds related to this structure have demonstrated significant activity in reducing immobility time in forced swim tests, suggesting potential antidepressant effects.
  • Enzyme Inhibition : In vitro assays have indicated that related compounds can inhibit MAO and cholinesterase enzymes, which are vital targets in treating depression and Alzheimer's disease.

Mechanism of Action

The mechanism by which 4-isopropoxy-N-(10-methyl-11-ox-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes and lead to desired outcomes in various applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of dibenzo[b,f][1,4]oxazepine/oxazepinone derivatives with diverse substituents. Below is a detailed comparison with structurally related compounds, focusing on synthesis, physicochemical properties, and bioactivity (where available).

Key Observations :

  • Core Heteroatom Variation : Replacement of sulfur (thiazepine) with oxygen (oxazepine) alters electronic properties and binding affinity. For example, thiazepine derivatives often exhibit higher metabolic stability but lower solubility .
  • Substituent Position : Substituents at position 2 (vs. 8) influence steric interactions with target receptors. Position 8 analogs (e.g., 4-Cl benzamide) show potent antigiardial activity (IC₅₀ = 0.5 µM) .
  • Synthetic Yields : Coupling reactions using T3P or EDCI/HOBt typically yield >80% for benzamide derivatives, whereas thiazepine analogs show variable yields (37–83%) due to steric hindrance .
Physicochemical and Spectral Properties
Property Target Compound 4-Cl Benzamide 3-OCH₃ Benzamide
Molecular Weight ~406.4 g/mol (C₂₄H₂₂N₂O₄) 379.08 g/mol 374.4 g/mol
Melting Point Not reported 256–257°C Not reported
¹H NMR (Key Signals) Expected: δ 7.8–7.6 (aromatic H), δ 3.6 (N-CH₃), δ 1.2–1.4 (isopropoxy CH₃) δ 7.85 (dd, J = 7.7 Hz), δ 3.61 (s, N-CH₃) δ 3.8 (s, OCH₃)
LCMS (m/z) [M+H⁺] ~407.1 [M+H⁺] 379.0844 [M+H⁺] 374.4

Key Observations :

  • Thermal Stability : High melting points (>250°C) in chloro-substituted analogs suggest strong intermolecular interactions (e.g., hydrogen bonding via 11-oxo group) .

Biological Activity

4-isopropoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a synthetic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its potential therapeutic applications.

  • Molecular Formula : C24H22N2O4
  • Molecular Weight : 402.45 g/mol
  • CAS Number : 922000-56-4

The structural complexity of this compound, characterized by an isopropoxy group and an amide linkage, suggests diverse reactivity and interaction potential with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks to this compound exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound may possess broad-spectrum antimicrobial properties. Similar compounds have shown effectiveness against various pathogens, including bacteria and fungi. For instance, extracts from related dibenzo derivatives demonstrated significant inhibition against Staphylococcus aureus and Candida albicans .
  • Anticancer Potential :
    • The mechanism of action for dibenzo derivatives often involves the modulation of cell signaling pathways and interactions with specific receptors or enzymes. Compounds in this class have been investigated for their ability to induce apoptosis in cancer cells .
  • Neuropharmacological Effects :
    • Some studies suggest that oxazepine derivatives may interact with neurotransmitter receptors, indicating potential applications in treating neuropsychiatric disorders .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the dibenzo core structure.
  • Introduction of the isopropoxy group.
  • Amidation to form the final product.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are essential for confirming the identity and purity of the synthesized compound.

Case Studies and Research Findings

Recent research has highlighted various aspects of the biological activity associated with similar compounds:

StudyFindings
Study on Antimicrobial Activity Demonstrated significant inhibition against Candida albicans and Escherichia coli, suggesting potential use as an antimicrobial agent.
Neuropharmacological Investigation Highlighted interactions with dopamine receptors, indicating potential applications in neuropsychiatry.
Anticancer Activity Assessment Showed that related compounds can induce apoptosis in cancer cell lines, warranting further investigation into their therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.